molecular formula C11H14O2 B14174335 2-(2-Methylpropyl)-2H-1,3-benzodioxole CAS No. 922524-33-2

2-(2-Methylpropyl)-2H-1,3-benzodioxole

Cat. No.: B14174335
CAS No.: 922524-33-2
M. Wt: 178.23 g/mol
InChI Key: QSPFJJQGKCMEBY-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a 2-methylpropyl group. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-2H-1,3-benzodioxole typically involves the cyclization of catechol derivatives with appropriate alkylating agents. One common method is the reaction of catechol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and advanced purification techniques are also employed to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced benzodioxole derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzodioxole derivatives.

    Substitution: Nitro, sulfo, and halogenated benzodioxole compounds.

Scientific Research Applications

2-(2-Methylpropyl)-2H-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, materials science, and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isobutanol (2-Methylpropan-1-ol): A related compound with similar structural features but different functional groups.

    Isobutylene (2-Methylpropene): Another related compound with a similar carbon skeleton but different chemical properties.

Uniqueness

2-(2-Methylpropyl)-2H-1,3-benzodioxole is unique due to its benzodioxole core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

922524-33-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-benzodioxole

InChI

InChI=1S/C11H14O2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8,11H,7H2,1-2H3

InChI Key

QSPFJJQGKCMEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1OC2=CC=CC=C2O1

Origin of Product

United States

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